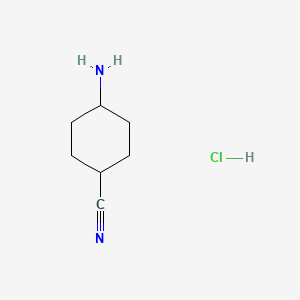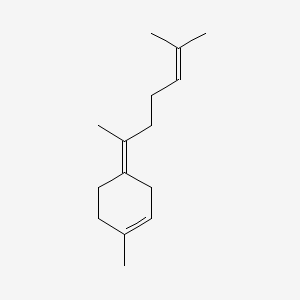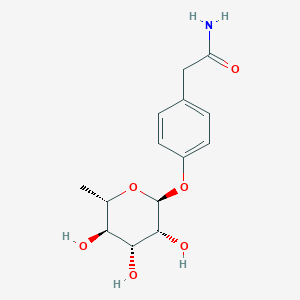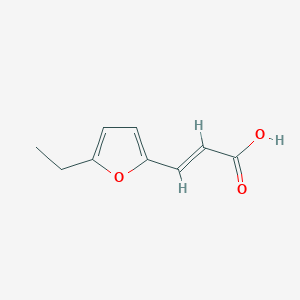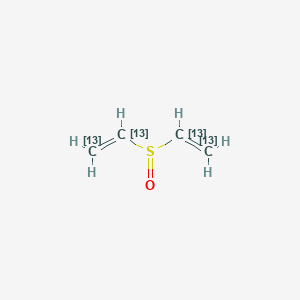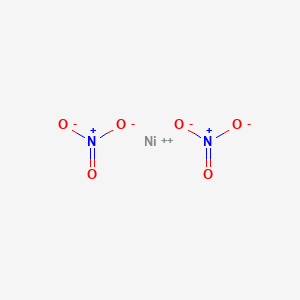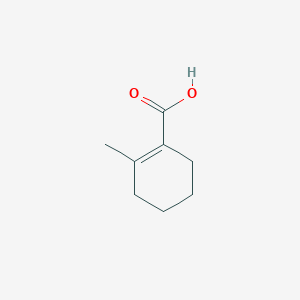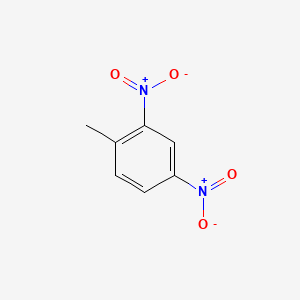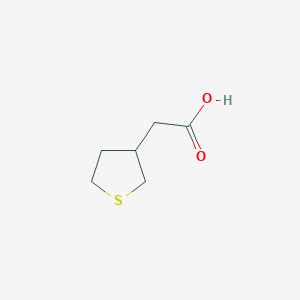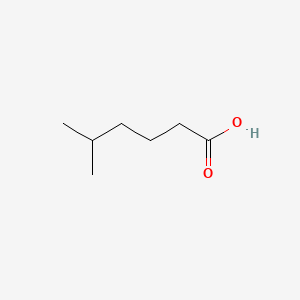
1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine is a complex phospholipid molecule. It consists of a glycerol backbone esterified with octadecanoyl and (9Z,12Z)-octadecadienoyl fatty acid chains at the first and second positions, respectively, and a phosphoserine group at the third position. This compound is a type of phosphatidylserine, which plays a crucial role in cellular membranes, particularly in the inner leaflet of the plasma membrane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine typically involves the following steps:
Glycerol Backbone Preparation: The glycerol backbone is first protected at the hydroxyl groups to prevent unwanted reactions.
Esterification: The protected glycerol is then esterified with octadecanoyl chloride and (9Z,12Z)-octadecadienoyl chloride in the presence of a base such as pyridine or triethylamine.
Deprotection: The protecting groups are removed to yield the free hydroxyl groups.
Phosphorylation: The free hydroxyl group at the third position is phosphorylated using phosphorus oxychloride (POCl3) or a similar reagent.
Serine Coupling: Finally, the phosphoric acid derivative is coupled with serine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods to ensure high specificity and yield. Enzymes such as phospholipase D can be used to catalyze the transphosphatidylation reaction, transferring the phosphatidyl group to serine.
Chemical Reactions Analysis
Types of Reactions
1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine can undergo various chemical reactions, including:
Oxidation: The unsaturated fatty acid chain can be oxidized to form hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed by acids, bases, or enzymes like phospholipases, leading to the release of fatty acids and glycerophosphoserine.
Substitution: The phosphoserine group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or ozone (O3) under mild conditions.
Hydrolysis: Acidic or basic conditions, or enzymatic hydrolysis using phospholipases.
Substitution: Nucleophiles like amines or thiols in the presence of coupling agents.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids, glycerophosphoserine.
Substitution: Various substituted phosphoserine derivatives.
Scientific Research Applications
1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phospholipids in membranes.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Medicine: Explored for its potential in treating neurodegenerative diseases due to its involvement in neuronal membrane composition.
Industry: Utilized in the formulation of liposomes for drug delivery systems.
Mechanism of Action
The mechanism of action of 1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine involves its integration into cellular membranes, where it influences membrane fluidity and curvature. It can interact with proteins and other lipids, affecting signaling pathways and membrane-associated processes. The phosphoserine headgroup can bind to specific proteins, modulating their activity and localization.
Comparison with Similar Compounds
Similar Compounds
- 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphoserine
- 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphoserine
- 1-oleoyl-2-linoleoyl-sn-glycero-3-phosphoserine
Uniqueness
1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. The presence of both saturated and polyunsaturated fatty acid chains influences its behavior in membranes, making it particularly interesting for studies on membrane dynamics and function.
Properties
CAS No. |
132014-81-4 |
|---|---|
Molecular Formula |
C42H78NO10P |
Molecular Weight |
788.0 g/mol |
IUPAC Name |
(2S)-2-amino-3-[hydroxy-[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,38-39H,3-11,13,15-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b14-12-,20-18-/t38-,39+/m1/s1 |
InChI Key |
AGTPCXBHIGMTEU-NREGDSCDSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


